molecular formula C12H12N2O3 B11642798 6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide

6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide

Cat. No.: B11642798
M. Wt: 232.23 g/mol
InChI Key: PJMQERYIKCJUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide is a heterocyclic compound that features a quinoxaline core fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with cyclopentanone in the presence of a reducing agent to form the quinoxaline core, followed by methoxylation to introduce the methoxy group at the 6-position. The final step involves the oxidation of the quinoxaline ring to form the 4,9-dioxide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the dioxide to the corresponding dihydroquinoxaline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or other positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents at specific positions on the ring.

Scientific Research Applications

6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-3,4-dihydro-1H-isoquinoline: Another methoxy-substituted heterocycle with potential biological activities.

    2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine: A structurally similar compound with different functional groups and properties.

Uniqueness

6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide is unique due to its specific combination of a quinoxaline core with a cyclopentane ring and the presence of both methoxy and dioxide functionalities

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

6-methoxy-4-oxido-2,3-dihydro-1H-cyclopenta[b]quinoxalin-9-ium 9-oxide

InChI

InChI=1S/C12H12N2O3/c1-17-8-5-6-11-12(7-8)14(16)10-4-2-3-9(10)13(11)15/h5-7H,2-4H2,1H3

InChI Key

PJMQERYIKCJUIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)[N+](=O)C3=C(N2[O-])CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.